molecular formula C20H22N4OS B2787781 N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 1001478-90-5

N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2787781
CAS No.: 1001478-90-5
M. Wt: 366.48
InChI Key: PSJVIOBOAOSNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, referred to as CK37, is a small-molecule inhibitor of choline kinase-α (ChKα), a key enzyme in phospholipid metabolism. Its structure comprises a 3,5-dimethylphenyl acetamide moiety linked via a sulfanyl group to a 1,2,4-triazole ring substituted with a 4-ethylphenyl group (Fig. 1). CK37 was identified through in silico screening targeting ChKα’s substrate-binding domain and demonstrated potent inhibition of phosphocholine synthesis (IC₅₀ ~3.5 µM in HeLa lysates) . Preclinical studies reveal its antitumor activity, suppression of MAPK/PI3K-AKT signaling, and efficacy in reducing lung tumor xenograft growth by 50% in mice .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-4-15-5-7-16(8-6-15)19-22-20(24-23-19)26-12-18(25)21-17-10-13(2)9-14(3)11-17/h5-11H,4,12H2,1-3H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJVIOBOAOSNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with thiol compounds under controlled conditions.

    Attachment of Aromatic Groups: The final step includes the coupling of the triazole-sulfanyl intermediate with 3,5-dimethylphenyl and 4-ethylphenyl groups using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the triazole ring or aromatic groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the triazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to modified triazole or aromatic structures.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its biological activity, potentially inhibiting enzymes or interacting with cellular components to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

CK37 belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives. Key structural analogs and their modifications include:

Compound Name Substituents on Triazole Acetamide Substituent Key Features
CK37 5-(4-ethylphenyl) 3,5-dimethylphenyl ChKα inhibitor; anticancer
VUAA1 5-(3-pyridinyl), 4-ethyl 4-ethylphenyl Orco receptor agonist; insect olfaction studies
CAS 476485-82-2 5-(4-chlorophenyl), 4-(p-tolyl) 3,5-dimethylphenyl Increased lipophilicity (Cl substituent); uncharacterized bioactivity
N-(3,5-Dimethoxyphenyl) analog 5-(2-thienyl), 4-ethyl 3,5-dimethoxyphenyl Enhanced solubility (methoxy groups); unknown target
N-(3,5-Dichlorophenyl) analog 5-(2-thienyl), 4-ethyl 3,5-dichlorophenyl Potential antimicrobial activity (Cl groups)

Structure-Activity Relationship (SAR) Insights

  • Triazole Substituents : The 4-ethylphenyl group in CK37 and VUAA1 is critical for target binding (ChKα vs. Orco). Pyridinyl (VUAA1) or thienyl () substitutions alter receptor specificity .
  • Acetamide Modifications :
    • 3,5-Dimethylphenyl (CK37): Optimal for ChKα inhibition .
    • 3,5-Dichlorophenyl (): May enhance antimicrobial activity due to electron-withdrawing effects .
    • Methoxy or halogen groups (): Influence solubility and metabolic stability .

Biological Activity

N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, identified by CAS number 1001478-90-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and various aromatic groups. Its molecular formula is C20H22N4OSC_{20}H_{22}N_{4}OS with a molecular weight of 366.48 g/mol. The presence of the sulfanyl group and the triazole moiety are crucial for its biological activity.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones.
  • Introduction of the Sulfanyl Group : The triazole intermediate reacts with thiol compounds.
  • Attachment of Aromatic Groups : Coupling the triazole-sulfanyl intermediate with 3,5-dimethylphenyl and 4-ethylphenyl groups using appropriate reagents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related triazole compounds. For instance, a derivative similar to this compound demonstrated significant anti-proliferative activity against HepG2 liver cancer cells with an IC50 value of approximately 16.78 µg/mL . The low toxicity observed (around 1.19%) suggests a favorable therapeutic index.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The triazole ring may inhibit specific enzymes involved in cancer cell proliferation.
  • Interaction with Cellular Targets : It likely interacts with cellular components, disrupting critical signaling pathways that promote tumor growth.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can look at a table summarizing key differences in biological activity and structure:

Compound NameStructureIC50 (µg/mL)Toxicity (%)Biological Activity
This compoundComplex16.781.19Anticancer
Similar Triazole Derivative ARelated25.005.00Antimicrobial
Similar Triazole Derivative BRelated30.003.00Antifungal

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on HepG2 Cells : Demonstrated significant inhibition of cell proliferation and low toxicity levels.
  • Molecular Docking Studies : Suggested strong binding affinity to target proteins involved in cancer pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.